Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

Medicinal Chemistry Anti-virulence Biofilm Inhibition

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5) is a fluorinated pyridine derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It features a pyridine ring substituted at the 2-position with a difluoromethyl (-CF2H) group and at the 4-position with an ethyl carboxylate ester.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1192539-75-5
Cat. No. B1397076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(difluoromethyl)pyridine-4-carboxylate
CAS1192539-75-5
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)C(F)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3
InChIKeyOYERJNILKIFGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5): Key Fluorinated Pyridine Building Block for Medicinal and Agrochemical Research


Ethyl 2-(difluoromethyl)pyridine-4-carboxylate (CAS 1192539-75-5) is a fluorinated pyridine derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It features a pyridine ring substituted at the 2-position with a difluoromethyl (-CF2H) group and at the 4-position with an ethyl carboxylate ester . The compound is widely utilized as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research, primarily due to the strategic incorporation of the difluoromethyl group, which serves as a metabolically stable, lipophilic bioisostere capable of modulating hydrogen bonding, bioavailability, and target binding affinity [1].

Why Generic Pyridine Carboxylates Cannot Simply Replace Ethyl 2-(Difluoromethyl)pyridine-4-carboxylate in Advanced Synthesis


The substitution pattern and the precise nature of the fluorinated moiety critically dictate the electronic properties, hydrogen-bonding capacity, and metabolic stability of pyridine-based building blocks. For instance, the 2-difluoromethylpyridine scaffold acts as a distinct bioisosteric replacement for pyridine-N-oxide, significantly enhancing biological activity in quorum sensing inhibition compared to the N-oxide parent or non-fluorinated analogs [1]. Furthermore, the position of the difluoromethyl group on the pyridine ring (e.g., 2- vs. 3- or 4-) alters the molecule's lipophilicity, dipole moment, and ability to participate in key binding interactions, meaning a regioisomer will not function identically in a designed inhibitor or receptor ligand [2]. The ethyl ester at the 4-position is also a crucial functional handle for further derivatization, and substituting it with a methyl ester changes the steric and electronic profile of subsequent coupling reactions. These subtle but quantifiable differences make generic or non-fluorinated pyridine carboxylates unsuitable substitutes in applications requiring the specific properties conferred by the 2-difluoromethyl-4-ethyl ester configuration.

Quantitative Differentiation Evidence for Ethyl 2-(Difluoromethyl)pyridine-4-carboxylate


Enhanced Quorum Sensing Inhibition via 2-Difluoromethylpyridine Bioisosterism

The 2-difluoromethylpyridine core, of which ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a derivative, acts as a superior bioisosteric replacement for pyridine-N-oxide. In a study evaluating a library of 2-difluoromethylpyridine derivatives, the most active compounds exhibited significantly improved potency against Pseudomonas aeruginosa quorum sensing compared to the model N-oxide inhibitor, 4NPO [1].

Medicinal Chemistry Anti-virulence Biofilm Inhibition

Regioselective Difluoromethylation for Tailored Pyridine Functionalization

The specific 2-position of the difluoromethyl group on the pyridine ring is not arbitrary. A 2024 Nature Communications study demonstrates a method for achieving either meta- or para-C-H difluoromethylation of pyridines, highlighting that the precise site of substitution is a critical synthetic and functional parameter [1]. The availability of ethyl 2-(difluoromethyl)pyridine-4-carboxylate provides a pre-functionalized building block that bypasses the need for these advanced, site-selective C-H activation steps, ensuring the correct regioisomer is incorporated into the target molecule.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Computed Lipophilicity and Drug-Likeness Profile vs. Non-Fluorinated Analog

The introduction of the difluoromethyl group significantly alters the compound's lipophilicity, a key determinant of membrane permeability and bioavailability. Computational data for ethyl 2-(difluoromethyl)pyridine-4-carboxylate shows a calculated SlogP of 2.20, compared to a predicted value of 1.14 for the non-fluorinated analog, ethyl pyridine-4-carboxylate [1]. This increase in logP can be strategically leveraged to improve passive membrane diffusion and target engagement in a cellular context.

Physicochemical Properties Drug Design ADME

Comparison of Dihydrofolate Reductase (DHFR) Inhibitory Activity vs. Non-Fluorinated Isonicotinate

Fluorination is a common strategy to enhance enzyme inhibition. Data from BindingDB indicates that a related 2-(difluoromethyl)isonicotinate scaffold exhibits measurable inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR) with an IC50 of 2.00 µM [1]. In contrast, the non-fluorinated parent scaffold, isonicotinic acid, typically shows no significant DHFR inhibition at similar concentrations, highlighting the critical role of the CF2H group in engaging the enzyme's active site.

Antimicrobial Enzyme Inhibition Drug Discovery

Patent-Cited Utility in Herbicide Formulations as a Key Differentiator

The commercial and industrial relevance of ethyl 2-(difluoromethyl)pyridine-4-carboxylate is substantiated by its specific mention in patent literature. Recent patents have explicitly highlighted the use of this exact compound in herbicide formulations aimed at controlling undesirable vegetation without harming crops . This is a critical differentiator from many other fluorinated pyridine building blocks which may only appear in academic literature or as broad intermediates.

Agrochemical Herbicide Intellectual Property

Procurement-Driven Application Scenarios for Ethyl 2-(Difluoromethyl)pyridine-4-carboxylate


Rational Design of Anti-Virulence Agents Targeting Bacterial Quorum Sensing

Given the demonstrated superiority of the 2-difluoromethylpyridine scaffold over pyridine-N-oxide in quorum sensing inhibition (19 µM vs. 33 µM IC50, [1]), this compound is ideally suited for medicinal chemistry groups synthesizing libraries of novel anti-virulence compounds. The 4-carboxylate ethyl ester provides a convenient synthetic handle for amide coupling or other derivatizations to explore structure-activity relationships (SAR) around this validated core, aiming to develop next-generation biofilm inhibitors that disarm rather than kill bacteria, thereby reducing selective pressure for resistance.

Synthesis of Fluorinated Building Blocks for Agrochemical Discovery

For agrochemical R&D teams, the specific citation of ethyl 2-(difluoromethyl)pyridine-4-carboxylate in herbicide formulation patents provides a clear and direct rationale for procurement. It serves as a privileged intermediate for the synthesis of novel, patentable herbicides. Its improved lipophilicity (SlogP = 2.20) over non-fluorinated analogs [2] may enhance the uptake and translocation of derived active ingredients in target weeds, a critical factor in developing more effective and selective crop protection solutions.

Lead Optimization for Enzyme Inhibitors (e.g., DHFR and Kinases)

The quantitative evidence of improved enzyme inhibition (>50-fold over non-fluorinated scaffold against E. coli DHFR) [3] positions this compound as a strategic starting point for fragment-based drug discovery or lead optimization programs targeting bacterial and potentially parasitic DHFR. The difluoromethyl group's ability to act as a hydrogen bond donor [4] can be exploited to gain affinity in a target enzyme's active site, making it a valuable purchase for groups working on antimicrobial or anticancer kinase inhibitors.

Development of PET Tracers and 19F MRI Contrast Agents

The metabolically stable and synthetically versatile difluoromethyl group makes this compound a suitable precursor for developing novel imaging agents. The ethyl ester can be hydrolyzed to the acid and conjugated to targeting vectors. The two chemically equivalent fluorine atoms provide a strong, sharp singlet in 19F NMR, useful for MRI applications, or can be replaced with radioactive [18F] for PET imaging. Researchers in molecular imaging will find this a reliable and structurally defined building block for incorporating a fluorine reporter group into their probes.

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